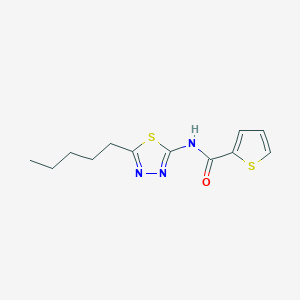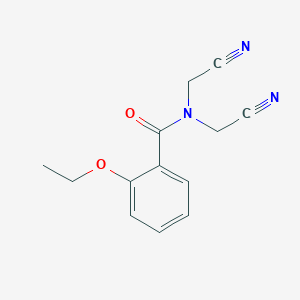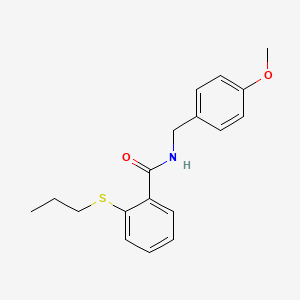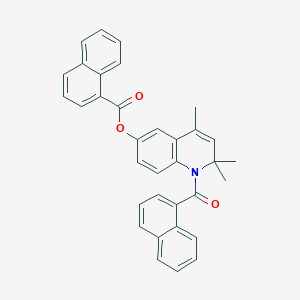
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a pyrrolidine ring, an acetylphenyl group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition. This process results in the formation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . The reaction is carried out in an aqueous medium, which is considered environmentally benign and efficient, yielding satisfactory results without the use of hazardous chemicals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and eco-friendly solvents are often employed to optimize yield and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding disulfide and diselenide derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Elemental sulfur or grey selenium are commonly used as oxidizing agents.
Substitution: Pyridine as a base in ethanol or triethylamine in dichloromethane are typical conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfide and diselenide derivatives, which have been characterized by various spectroscopic techniques .
Applications De Recherche Scientifique
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-stacking interactions, which stabilize its binding to target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-acetylphenyl)maleic imide: Shares the acetylphenyl group but differs in the imide structure.
N-(4-acetylphenyl)carbamothioyl pivalamide: Similar in having the acetylphenyl group but contains a carbamothioyl group.
Uniqueness
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, an acetylphenyl group, and a tert-butyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C17H22N2O3 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H22N2O3/c1-11(20)12-5-7-14(8-6-12)18-16(22)13-9-15(21)19(10-13)17(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,18,22) |
Clé InChI |
WLWPFKGLXCHJCS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]piperidine-4-carboxamide](/img/structure/B14961019.png)
![6,8,8,9-tetramethyl-3-[(4-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14961044.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961046.png)





![N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961086.png)
![N-(4-bromophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961089.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B14961094.png)
![3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14961106.png)

![3'-(2-methoxybenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14961131.png)
